5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-pyrazol-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGUWKOLIYBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via 5-Bromothiophene-2-carboxylic Acid and Pyrazole Amines
A prominent method involves the reaction of 5-bromothiophene-2-carboxylic acid with substituted or unsubstituted pyrazole amines to form pyrazole-thiophene amides, which can be hydrolyzed or further modified to yield the target carboxylic acid derivative.
Key protocols include:
| Protocol | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| A | 5-bromothiophene-2-carboxylic acid, 3-methyl-1-phenyl-1H-pyrazol-5-amine, TiCl4, pyridine (solvent/base) | 12 | Low yield; TiCl4 acts as coupling agent; pyridine as base and solvent |
| B | Same acid and amine, N,N-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM) | Moderate to good (up to ~68%) | Carbodiimide coupling with DMAP catalyst improves yield |
| C | Pd(0)-catalyzed Suzuki-Miyaura cross-coupling of 5-bromothiophene carboxylic acid with pyrazole boronic acid derivatives | 66-81 | Enables arylation and diversification of pyrazole substituents |
This method was detailed in a 2022 study where unsubstituted amide 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was obtained in about 68% yield, and further arylated derivatives were synthesized with moderate to good yields (66-81%).
- TiCl4 facilitates amide bond formation but may lead to low yields due to side reactions.
- Carbodiimide coupling (DCC/DMAP) is more efficient and widely used in amide synthesis.
- Suzuki coupling allows for the introduction of various pyrazole substituents via boronic acid intermediates.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a versatile method to attach pyrazole moieties to the thiophene ring, especially when pyrazole boronic acids or esters are available.
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Tripotassium phosphate (K3PO4) or potassium carbonate (K2CO3)
- Solvent: 1,4-dioxane, toluene, or THF/water mixtures
- Temperature: 80-110 °C
- Reaction time: Several hours (4-24 h)
This method is particularly useful for synthesizing derivatives such as 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxylic acid, which have been studied for biological activity.
Alternative Synthetic Routes and Industrial Considerations
- Some patents describe multi-step syntheses involving pyrazole ring formation from hydrazine and diketone precursors, followed by functionalization of the thiophene ring.
- Industrial-scale synthesis requires optimization to avoid hazardous reagents (e.g., ethyl diazoacetate) and minimize solvent use.
- Hydrolysis steps to convert esters to carboxylic acids are common but may pose challenges in product isolation due to solubility issues.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| TiCl4-mediated amide coupling | 5-bromothiophene-2-carboxylic acid + pyrazole amine | TiCl4, pyridine | ~12 | Simple reagents | Low yield, harsh conditions |
| Carbodiimide coupling (DCC/DMAP) | Same as above | DCC, DMAP, DCM | Up to 68 | Higher yield, mild conditions | Requires careful handling of DCC |
| Suzuki-Miyaura cross-coupling | 5-bromothiophene-2-carboxylic acid + pyrazole boronic acid | Pd catalyst, base, dioxane | 66-81 | Versatile, allows substitution diversity | Requires boronic acid synthesis, Pd catalyst cost |
| Multi-step pyrazole ring formation + functionalization | Hydrazine + diketones + thiophene precursors | Various catalysts | Variable | Potential for industrial scale | Complex, hazardous reagents |
Research Findings and Notes
- The position-1 nitrogen of pyrazole can become deprotected under acidic workup, affecting the final product structure.
- Pd-catalyzed Suzuki coupling is effective for introducing various substituents on the pyrazole ring, enabling structure-activity relationship (SAR) studies for biological applications.
- Industrial synthesis methods focus on improving yield, purity, and environmental safety by avoiding explosive or toxic reagents and optimizing hydrolysis and purification steps.
- Analytical characterization (NMR, MS, X-ray crystallography) confirms the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole or thiophene rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
Common Synthesis Methods
- Cyclization Reactions : Involves the reaction of thiophene derivatives with hydrazine.
- Oxidation and Reduction : Utilizing reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
- Substitution Reactions : Employing halogenating agents in the presence of catalysts.
Medicinal Chemistry
5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid has garnered attention as a potential drug candidate due to its ability to interact with various biological targets. It has been investigated for:
- Antimicrobial Properties : Exhibiting activity against a range of pathogens.
- Anticancer Activity : Showing potential in inhibiting cancer cell proliferation through enzyme inhibition .
Material Science
The compound is also utilized in developing advanced materials, including:
- Organic Semiconductors : Leveraging its electronic properties for use in organic electronic devices.
- Conductive Polymers : Enhancing the conductivity of polymer matrices through incorporation of this compound .
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. The structure-activity relationship indicated that modifications to the thiophene or pyrazole moieties could enhance efficacy .
Anticancer Research
Research published in reputable journals highlighted the compound's mechanism of action involving the inhibition of specific enzymes linked to cancer pathways. For instance, certain derivatives were shown to induce apoptosis in cancer cells by targeting metabolic pathways critical for cell survival .
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-[(3-Amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid
- Structural Difference : Incorporates a methylene bridge between pyrazole and thiophene.
- However, the 3-amino group on pyrazole enhances hydrogen-bonding interactions, contributing to antimicrobial and anticancer activity .
- Biological Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and moderate anticancer effects (IC₅₀: 12–25 µM in MCF-7 cells) .
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic Acid
- Structural Difference : Replaces pyrazole with a pyrrole ring.
- Impact on Activity : The pyrrole ring lacks adjacent nitrogen atoms, reducing hydrogen-bonding capacity but improving lipophilicity. This enhances membrane permeability, making it more effective in materials science applications .
- Applications : Used in organic electronics due to its high charge-carrier mobility (~0.5 cm²/V·s) .
Heterocycle-Substituted Analogues
5-(1H-Pyrazol-3-yl)furan-2-carboxylic Acid
- Structural Difference : Substitutes thiophene with a furan ring.
- Impact on Activity : The oxygen atom in furan reduces electron density compared to sulfur in thiophene, leading to weaker π-π interactions. This results in lower anticancer potency (IC₅₀: 30–50 µM vs. 15–25 µM for the thiophene analogue) .
- Biological Activity : Primarily anti-inflammatory (COX-2 inhibition: 75% at 10 µM) .
5-(1H-Imidazol-2-yl)thiophene-2-carboxylic Acid
- Structural Difference : Replaces pyrazole with imidazole.
- Impact on Activity: The imidazole ring’s two non-adjacent nitrogen atoms enable stronger metal coordination, making it a candidate for enzyme inhibition (e.g., carbonic anhydrase IX inhibition: Ki = 8 nM) .
Substituent-Modified Derivatives
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic Acid
- Structural Difference : Adds a piperazine moiety via a methylene linker.
- Impact on Activity : The basic piperazine group improves water solubility (logP: 1.2 vs. 2.5 for the parent compound) and enhances CNS penetration, making it suitable for neuropharmacology .
- Applications: Potential use in dopamine receptor modulation (D₂ receptor binding: 85% at 1 µM) .
5-(Trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic Acid
- Structural Difference : Introduces trifluoromethyl groups and a thiazole ring.
- Impact on Activity : The electron-withdrawing CF₃ groups increase metabolic stability (t₁/₂: >6 h in human microsomes) and enhance binding to hydrophobic enzyme pockets (e.g., EGFR inhibition: IC₅₀ = 0.8 nM) .
Comparative Data Tables
Table 2. Heterocycle-Specific Properties
| Heterocycle | Key Property | Impact on Activity | Example Compound |
|---|---|---|---|
| Thiophene | High π-electron density (S atom) | Enhanced binding to aromatic receptors | 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid |
| Furan | Lower electron density (O atom) | Reduced anticancer potency | 5-(1H-Pyrazol-3-yl)furan-2-carboxylic acid |
| Imidazole | Dual nitrogen coordination | Metal-binding enzyme inhibition | 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid |
Biological Activity
5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both pyrazole and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported that derivatives of pyrazole, including this compound, demonstrate broad-spectrum efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL, indicating strong antimicrobial potential .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Compound 9 | 9.80 | DNA gyrase B inhibitor |
| Compound 11d | 20 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cancer pathways. For instance, in vitro studies have shown that related pyrazole derivatives exhibit cytotoxic effects against several human cancer cell lines, with IC50 values indicating moderate to strong activity .
| Cell Line | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| H460 | 193.93 | 5-Fluorouracil |
| A549 | 208.58 | TBD |
| HT-29 | 238.14 | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors. This modulation can lead to altered signaling pathways associated with inflammation and tumor growth. For example, compounds containing the pyrazole moiety have been shown to inhibit pro-inflammatory cytokines, thereby demonstrating anti-inflammatory properties alongside their antimicrobial and anticancer activities .
Study on Antimicrobial Activity
In a recent study published in MDPI, researchers evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to this compound. The findings indicated that these compounds not only inhibited bacterial growth but also exhibited significant antioxidant properties, with DPPH scavenging percentages ranging from 84% to 90% .
Study on Anticancer Efficacy
Another investigation focused on the anticancer effects of pyrazole derivatives against various human cancer cell lines. The results demonstrated that certain derivatives had IC50 values lower than traditional chemotherapeutics, suggesting a promising avenue for further development as anticancer agents .
Q & A
Q. What are the common synthetic routes for 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-thiophene derivatives are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . Reaction optimization may involve controlling stoichiometry, reflux temperatures (e.g., 90°C for thiadiazole synthesis ), and purification via recrystallization. Key steps include monitoring pH during hydrolysis and using spectroscopic methods (FTIR, NMR) to confirm intermediates.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- FTIR/NMR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹ in FTIR) and aromatic proton environments (thiophene and pyrazole rings in NMR) .
- X-ray crystallography : Resolve molecular conformation, such as dihedral angles between thiophene and pyrazole rings (e.g., 3.1°–3.6° deviations observed in analogous thiophene-carboxylic acid derivatives ). Hydrogen bonding networks (e.g., O–H⋯O interactions forming dimeric structures) are critical for crystal packing .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield and purity of this compound?
- Methodological Answer :
- Catalysts : POCl₃ enhances cyclization in thiadiazole synthesis but requires careful pH adjustment (8–9 with ammonia) to precipitate products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM/water mixtures aid recrystallization .
- Yield Optimization : Excess carboxyl components (2–3 fold) in coupling reactions minimize side products .
Q. What computational methods are used to model the electronic structure of this compound?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict reactivity. For example, studies on pyrazole-carboxylic acid derivatives used Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- X-ray Refinement : Compare experimental vs. theoretical bond lengths/angles. For instance, deviations >0.01 Å may indicate polymorphism or measurement errors .
- Hydrogen Bond Analysis : Validate dimeric vs. polymeric packing via O–H⋯O distances (e.g., 2.65–2.75 Å in stable dimers ).
Q. What strategies address instability during long-term storage of this compound?
- Methodological Answer :
- Degradation Pathways : Monitor via HPLC for byproducts (e.g., decarboxylation or hydrolysis products).
- Stabilization : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of the pyrazole-thiophene scaffold?
- Methodological Answer :
- Comparative Studies : Replicate reactions under standardized conditions (e.g., identical molar ratios, catalysts). For example, discrepancies in cyclization yields may arise from trace moisture affecting POCl₃ efficacy .
- Spectroscopic Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weights and rule out impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
